molecular formula C7H8N4O B8804026 (6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol

(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol

Cat. No. B8804026
M. Wt: 164.16 g/mol
InChI Key: OFJWBDBTRYHQJS-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

To a slurry of (5-amino-1H-[1,2,4]triazol-3-yl)-methanol (16.6 g, 87.6 mmol) from step 6 of example A(1) in acetic acid was added 3-ethoxymethacrolein (10 g, 87.6 mmol). The mixture was heated to 80° C. for 4 hours. Upon cooling of the reaction, the product cyrstallized out of solution. The collected product was awhite solid (14 g, 92%). 1H NMR (300 MHz, DMSO-d6): δ 2.38 (s, 3 H), 4.63 (s, 2 H), 5.52 (s, 1 H), 8.75 (s, 1 H), 9.21 (s, 1 H).
Quantity
16.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:6][N:5]=[C:4]([CH2:7][OH:8])[N:3]=1.CCO/[CH:12]=[C:13](/[CH:15]=O)\[CH3:14]>C(O)(=O)C>[CH3:15][C:13]1[CH:12]=[N:1][C:2]2[N:6]([N:5]=[C:4]([CH2:7][OH:8])[N:3]=2)[CH:14]=1

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
NC1=NC(=NN1)CO
Step Two
Name
solid
Quantity
14 g
Type
reactant
Smiles
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
CCO/C=C(\C)/C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling of the reaction

Outcomes

Product
Name
Type
Smiles
CC=1C=NC=2N(C1)N=C(N2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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